2,5-Dibromo-3-fluoroisonicotinic acid
Overview
Description
2,5-Dibromo-3-fluoroisonicotinic acid is a halogenated derivative of isonicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-fluoroisonicotinic acid typically involves halogenation reactions. One common method is the bromination of 3-fluoroisonicotinic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted isonicotinic acids can be formed.
Coupling Products:
Scientific Research Applications
2,5-Dibromo-3-fluoroisonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluoroisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its halogenated structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromoisonicotinic acid
- 3-Fluoroisonicotinic acid
- 2,5-Dichloro-3-fluoroisonicotinic acid
Uniqueness
2,5-Dibromo-3-fluoroisonicotinic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Properties
IUPAC Name |
2,5-dibromo-3-fluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAJEVVDLMYOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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